molecular formula C8H7N3O5 B2811892 N-Methyl-2,4-dinitrobenzamide CAS No. 374632-12-9

N-Methyl-2,4-dinitrobenzamide

Cat. No. B2811892
CAS RN: 374632-12-9
M. Wt: 225.16
InChI Key: DPMJQNUVNCPUFG-UHFFFAOYSA-N
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Description

“N-Methyl-2,4-dinitrobenzamide” is a chemical compound with the CAS Number: 374632-12-9 and a molecular weight of 225.16 . It has a linear formula of C8H7N3O5 . The compound is a yellow to brown solid .


Molecular Structure Analysis

The InChI code for N-Methyl-2,4-dinitrobenzamide is 1S/C8H7N3O5/c1-9-8(12)6-3-2-5(10(13)14)4-7(6)11(15)16/h2-4H,1H3,(H,9,12) . This indicates the presence of a methyl group (CH3), a benzamide group (C6H5CONH2), and two nitro groups (NO2) in the molecule.


Physical And Chemical Properties Analysis

N-Methyl-2,4-dinitrobenzamide is a yellow to brown solid . The compound has a molecular weight of 225.16 .

Scientific Research Applications

Chiral Separation and Enantioselective Recognition

N-Methyl-2,4-dinitrobenzamide derivatives are utilized in chiral separation processes. A study demonstrated the synthesis of 4-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene derivatives, which were resolved using a chiral stationary phase derived from Naproxen. The research highlighted how introducing methyl groups into specific positions on the tetrahydrophenanthrene ring influenced enantioselectivity in the chiral separation process, underlining the conformational sensitivity of these compounds in stereochemical recognition processes (Wolf & Pirkle, 2002).

Biosensing Applications

N-Methyl-2,4-dinitrobenzamide derivatives also find applications in biosensing. For instance, a biosensor was developed using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode. This biosensor was employed for the simultaneous electrocatalytic determination of glutathione and piroxicam, demonstrating its high sensitivity and potential for practical applications in detecting these compounds (Karimi-Maleh et al., 2014).

Antimycobacterial Activity

Derivatives of N-Methyl-2,4-dinitrobenzamide have been investigated for their antimycobacterial properties. Studies have designed and synthesized various nitrobenzamide derivatives, revealing considerable in vitro antitubercular activity. Certain derivatives, like N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides, displayed excellent minimum inhibitory concentration (MIC) values, offering a promising avenue for developing new antitubercular agents (Wang et al., 2019).

Drug Design and Cancer Treatment

In the realm of drug design, especially for cancer treatment, N-Methyl-2,4-dinitrobenzamide derivatives play a pivotal role. A notable compound, CB1954, was identified for its high toxicity to animal tumors, with its mechanism involving the attack on single-strand DNA of specific carcinoma cells. This compound's potential and the strategies to enhance its efficacy in treating human brain tumors highlight the significant role of N-Methyl-2,4-dinitrobenzamide derivatives in targeted cancer therapies (Khan, 2020).

Safety and Hazards

The compound has been assigned the hazard statement H302, indicating that it is harmful if swallowed . The safety information also includes an exclamation mark pictogram and the signal word "Warning" . Further safety data can be found in the MSDS .

Future Directions

While specific future directions for N-Methyl-2,4-dinitrobenzamide are not mentioned in the search results, research on related compounds suggests potential areas of interest. For instance, the synthesis of N,N-dimethylamines has been explored using a novel nano-catalyst of NiNiO@C . Additionally, nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) have been identified as useful synthetic building blocks for the synthesis of heterocyclic and fused heterocyclic compounds .

Mechanism of Action

Mode of Action

It’s known that nitro groups in many compounds contribute to antimicrobial activity . The compound may interact with its targets, causing changes that lead to its biological effects . More research is needed to fully elucidate the compound’s mode of action.

Biochemical Pathways

It’s known that dinitrobenzene derivatives can affect various cellular processes . For instance, they can interfere with the synthesis of ergosterol, a key component of fungal cell membranes

Result of Action

It’s known that nitroaromatic compounds can have cytotoxic effects, potentially leading to cell death . More research is needed to describe the specific effects of this compound’s action.

Action Environment

The action, efficacy, and stability of N-Methyl-2,4-dinitrobenzamide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances .

properties

IUPAC Name

N-methyl-2,4-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c1-9-8(12)6-3-2-5(10(13)14)4-7(6)11(15)16/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMJQNUVNCPUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2,4-dinitrobenzamide

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